N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyl and dichlorophenyl sulfonyl groups, followed by their coupling with glycinamide. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Scientific Research Applications
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparison with Similar Compounds
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide can be compared with similar compounds such as:
- N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)glycinamide
- N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications. The uniqueness of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyethyl)glycinamide lies in its specific combination of functional groups, which confer distinct reactivity and potential uses .
Properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c18-14-6-7-15(19)16(10-14)26(24,25)21(12-17(23)20-8-9-22)11-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUBOCOUHXPZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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